6,7-Difluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
6,7-Difluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinolone family. This compound is characterized by the presence of fluorine atoms at the 6th and 7th positions, a methyl group at the 8th position, and a carboxylic acid group at the 3rd position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the corresponding ester, such as ethyl 6,7-difluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the process .
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in medicinal chemistry and organic synthesis .
Scientific Research Applications
6,7-Difluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of antibacterial agents and other pharmaceuticals.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies related to enzyme inhibition and molecular interactions.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-Difluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as bacterial enzymes. The compound inhibits the activity of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and transcription . This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death .
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Ethyl 6,7-difluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid
Uniqueness
6,7-Difluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and bioavailability, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
144298-26-0 |
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Molecular Formula |
C11H7F2NO3 |
Molecular Weight |
239.17 g/mol |
IUPAC Name |
6,7-difluoro-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H7F2NO3/c1-4-8(13)7(12)2-5-9(4)14-3-6(10(5)15)11(16)17/h2-3H,1H3,(H,14,15)(H,16,17) |
InChI Key |
QFIIZFACMKBIKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=C1F)F)C(=O)C(=CN2)C(=O)O |
Origin of Product |
United States |
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